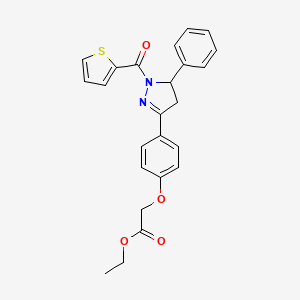ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate
CAS No.: 868146-32-1
Cat. No.: VC6595009
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 868146-32-1 |
|---|---|
| Molecular Formula | C24H22N2O4S |
| Molecular Weight | 434.51 |
| IUPAC Name | ethyl 2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate |
| Standard InChI | InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-19-12-10-17(11-13-19)20-15-21(18-7-4-3-5-8-18)26(25-20)24(28)22-9-6-14-31-22/h3-14,21H,2,15-16H2,1H3 |
| Standard InChI Key | KMCJEGPFEVTBQJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₂₄H₂₂N₂O₄S, with a molecular weight of 434.5 g/mol . Its structure integrates three key moieties:
-
A 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.
-
A thiophene-2-carbonyl group, providing electron-withdrawing characteristics and potential for π-π interactions.
-
An ethyl phenoxyacetate side chain, known for enhancing lipid solubility and membrane permeability in drug-like molecules .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₂O₄S |
| Molecular Weight | 434.5 g/mol |
| CAS Registry Number | 868146-32-1 |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of empirical data on density, melting point, and solubility highlights gaps in the current literature, necessitating further experimental characterization .
Synthesis and Structural Elucidation
Hypothetical Synthesis Pathways
While no explicit synthesis protocol for this compound exists in the reviewed literature, analogous pyrazole derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Ketones or aldehydes react with hydrazines to form the pyrazole core. For example, Kumar et al. synthesized ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate by condensing 2-methylindole with formylphenoxyaliphatic acid .
-
Functionalization of Preformed Pyrazoles: Introducing substituents like thiophene-carbonyl groups via acylation or nucleophilic substitution. Chhonker et al. demonstrated this approach in synthesizing 2-(2-(4-methoxyphenyl)aminomethyl)phenoxy)acetic acid .
A plausible route for the target compound could involve:
-
Reacting 4-hydroxyphenylacetic acid ethyl ester with a preformed 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivative.
-
Subsequent acylation with thiophene-2-carbonyl chloride under basic conditions .
Analytical Characterization
Structural confirmation would rely on spectroscopic techniques:
-
¹H/¹³C NMR: To identify proton environments and carbon frameworks.
-
Mass Spectrometry: For molecular ion validation (theoretical m/z: 434.5).
-
IR Spectroscopy: To confirm carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹) groups .
Computational and Pharmacokinetic Insights
In Silico ADMET Predictions
Using tools like SwissADME:
-
Lipophilicity (LogP): Estimated ~3.5 (moderate, suitable for oral absorption).
-
Permeability: Likely blood-brain barrier permeable due to the phenyl-thiophene system.
-
Metabolism: Susceptible to esterase-mediated hydrolysis, yielding the carboxylic acid metabolite.
Drug Likeness
The compound adheres to Lipinski’s rule:
-
Molecular weight <500 Da (434.5).
-
Hydrogen bond donors/acceptors: 2/6.
-
No violations, suggesting oral bioavailability.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low yields in multi-step syntheses.
-
Purification challenges due to polar byproducts.
Future work could explore microwave-assisted or flow chemistry to improve efficiency .
Biological Screening
Priority assays should include:
-
Antimicrobial: Broth microdilution against ESKAPE pathogens.
-
Cytotoxicity: MTT assays on cancer/normal cell lines.
-
Enzyme Inhibition: Screening against acetylcholinesterase or cyclooxygenase.
Structural Modifications
-
Replacing the ethyl ester with a methyl or benzyl group to tune solubility.
-
Introducing halogens (e.g., Cl, F) to enhance bioactivity and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume